1-[3-(Trifluoromethyl)phenyl]piperazine
Overview
Description
1-[3-(Trifluoromethyl)phenyl]piperazine, also known as TFMPP, is a recreational drug of the phenylpiperazine chemical class . It has a molecular weight of 244.26 . It is an entactogenic drug which selectively promotes the release of serotonin . When used in combination with 1-benzylpiperazine, TFMPP increases both serotonin and dopamine, mirroring the effects of 3,4-methylenedioxymethamphetamine .
Molecular Structure Analysis
The molecular formula of 1-[3-(Trifluoromethyl)phenyl]piperazine is C11H13F3N2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis
The molecular weight of 1-[3-(Trifluoromethyl)phenyl]piperazine is 244.26 . The molecular formula is C12H15F3N2 .Scientific Research Applications
Insecticide Development
1-[3-(Trifluoromethyl)phenyl]piperazine has been explored for its potential in developing novel insecticides. For instance, derivatives of this compound have been synthesized and tested for their effectiveness against armyworms, demonstrating significant growth-inhibiting and larvicidal activities (Cai et al., 2010).
Anticancer Properties
Research has also been conducted on the compound's anticancer properties. A series of triazine derivatives bearing the piperazine amide moiety, including variants of 1-[3-(Trifluoromethyl)phenyl]piperazine, have shown promising antiproliferative effects against breast cancer cells (Yurttaş et al., 2014).
Drug Synthesis and Discovery
The synthesis of enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines, which are derivatives of 1-[3-(Trifluoromethyl)phenyl]piperazine, has been described. These compounds are important in medicinal chemistry as key scaffold components in drug discovery (Sánchez-Roselló et al., 2014).
Anticonvulsant and Antimicrobial Applications
Derivatives of 1-[3-(Trifluoromethyl)phenyl]piperazine have been synthesized and evaluated for their anticonvulsant and antimicrobial activities. Some derivatives were found to be effective in vivo against neurological deficits and showed activity against various bacteria and fungi (Aytemir et al., 2004).
Antidepressant and Anxiolytic Effects
Research into the antidepressant and anxiolytic effects of 1-[3-(Trifluoromethyl)phenyl]piperazine derivatives has been conducted. Some compounds synthesized from this base molecule have shown significant antidepressant and antianxiety activities in behavioral tests (Kumar et al., 2017).
Metabolite Identification in Drug Development
The compound has been studied in the context of metabolite identification in drug development. For example, a study described the biosynthesis and identification of piperazine N-oxide/N-glucuronide metabolites related to 1-[3-(Trifluoromethyl)phenyl]piperazine in the development of antidepressants (Uldam et al., 2011).
Safety And Hazards
properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)9-2-1-3-10(8-9)16-6-4-15-5-7-16/h1-3,8,15H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIMDKMETPPURN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165876 | |
Record name | 1-[3-(Trifluoromethyl)phenyl]-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Trifluoromethyl)phenyl]piperazine | |
CAS RN |
15532-75-9 | |
Record name | 1-[3-(Trifluoromethyl)phenyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15532-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | TFMPP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015532759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15532-75-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128882 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[3-(Trifluoromethyl)phenyl]-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(α,α,α-trifluoro-3-tolyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.962 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25R3ONU51C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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